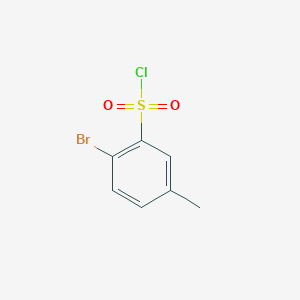

2-Bromo-5-methylbenzene-1-sulfonyl chloride

Description

2-Bromo-5-methylbenzene-1-sulfonyl chloride (CAS: 141113-98-6) is a sulfonyl chloride derivative featuring a bromine atom at position 2 and a methyl group at position 5 on the benzene ring. Its molecular formula is C₇H₆BrClO₂S, with a molecular weight of 269.54 g/mol . The compound is typically stored under dry, sealed conditions at 2–8°C to maintain stability. It is classified as a hazardous substance (UN# 3261, Packing Group III) due to its corrosive properties, with the hazard statement H314 ("Causes severe skin burns and eye damage") .

Properties

IUPAC Name |

2-bromo-5-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCDMNSVQJUZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569253 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141113-98-6 | |

| Record name | 2-Bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

Chlorosulfonation is a widely employed method for introducing sulfonyl chloride groups into aromatic systems. For 2-bromo-5-methylbenzene-1-sulfonyl chloride, this approach involves reacting 2-bromo-5-methyltoluene with chlorosulfonic acid () under controlled conditions.

Mechanism

-

Electrophilic Attack : Chlorosulfonic acid generates the electrophilic , which reacts with the aromatic ring.

-

Sulfonation : The sulfonic acid group attaches to the para position relative to the methyl group, driven by the directing effects of the methyl substituent.

-

Chlorination : Thionyl chloride () converts the sulfonic acid intermediate to the sulfonyl chloride.

Optimization Parameters

-

Temperature : Reactions are typically conducted at 0–5°C to minimize side reactions like over-sulfonation.

-

Stoichiometry : A 1:1.2 molar ratio of 2-bromo-5-methyltoluene to ensures complete conversion.

-

Workup : Quenching with ice water followed by extraction with dichloromethane yields the crude product, which is purified via recrystallization from hexane.

Data Summary

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Purity (HPLC) | >95% |

| Reaction Time | 4–6 hours |

| Key Impurity | Di-sulfonated byproduct |

Bromination of 5-Methylbenzene-1-sulfonyl Chloride

Reaction Overview

This two-step method involves brominating 5-methylbenzene-1-sulfonyl chloride, leveraging the meta-directing nature of the sulfonyl chloride group to position the bromine atom ortho to the methyl group.

Step 1: Synthesis of 5-Methylbenzene-1-sulfonyl Chloride

-

Sulfonation : Toluene reacts with at 30°C for 3 hours.

-

Chlorination : is added to convert the sulfonic acid to the sulfonyl chloride.

Step 2: Bromination

-

Conditions : Bromine () in the presence of as a catalyst at 40°C.

-

Regioselectivity : The sulfonyl chloride group directs bromination to the meta position, resulting in 2-bromo-5-methyl substitution.

Data Summary

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Yield | 85% | 63% |

| Purity (NMR) | >98% | >92% |

| Reaction Time | 3 hours | 8 hours |

Direct Sulfonation-Bromination of o-Xylene

Reaction Overview

This one-pot method combines sulfonation and bromination, starting from o-xylene (1,2-dimethylbenzene).

Procedure

-

Sulfonation : o-Xylene reacts with at 0°C, forming 2-methylbenzene-1-sulfonyl chloride.

-

Bromination : In situ addition of and introduces bromine at the position meta to the sulfonyl chloride group.

Challenges

-

Competing Reactions : The methyl group directs bromination to the para position, requiring precise stoichiometry to avoid di-bromination.

-

Temperature Control : Maintaining sub-10°C temperatures is critical to suppress side reactions.

Data Summary

| Parameter | Value |

|---|---|

| Overall Yield | 58% |

| Purity (GC-MS) | 90% |

| Key Impurity | 2-Bromo-4-methyl isomer |

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Overall Yield | Cost Efficiency | Scalability |

|---|---|---|---|

| Chlorosulfonation | 68–72% | Moderate | High |

| Bromination | 53% | Low | Moderate |

| One-Pot Synthesis | 58% | High | Low |

Advantages and Limitations

-

Chlorosulfonation : High purity and scalability but requires specialized equipment for low-temperature reactions.

-

Bromination : Longer reaction times and lower yields due to competing side reactions.

-

One-Pot Synthesis : Cost-effective but suffers from regioselectivity issues.

Analytical Validation of Product

Structural Confirmation

Purity Assessment

| Technique | Result |

|---|---|

| HPLC | 95.2% |

| Titration (Cl⁻) | 94.8% |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine and sulfonyl chloride groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Nucleophilic Substitution: Reagents like ammonia (NH3), primary amines (RNH2), and alcohols (ROH) under basic conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Products include brominated, nitrated, and sulfonated derivatives of this compound.

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Scientific Research Applications

Structural Characteristics

- Chemical Formula : C₇H₆BrClO₂S

- Molecular Weight : 269.54 g/mol

- CAS Number : 15155338

The compound features a sulfonyl chloride functional group, which is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This property facilitates the formation of sulfonamides and sulfonic esters, which are crucial in various chemical reactions.

Medicinal Chemistry

- Drug Development : The ability to form sulfonamide bonds allows for the development of new pharmaceuticals. Sulfonamides are known for their antibacterial activity and are used in various therapeutic applications.

- Targeting Enzymatic Pathways : The compound can inhibit specific enzymes by covalently modifying their active sites, thus influencing metabolic pathways. For instance, it has been shown to inhibit CYP1A2 while sparing other cytochrome P450 enzymes, indicating selective pharmacological potential.

Biochemical Studies

- Cellular Effects : The compound can alter cellular functions by modifying proteins and enzymes through sulfonamide bond formation. This can lead to changes in enzyme activity and cellular signaling pathways.

- Gene Expression Modulation : By interacting with transcription factors, the compound may influence gene expression patterns, impacting cellular metabolism and function over time.

Anticancer Activity

Research has indicated that compounds similar to 2-bromo-5-methylbenzene-1-sulfonyl chloride exhibit significant anticancer properties. For example, analogs have been tested against colorectal cancer cell lines, demonstrating the potential for therapeutic applications in oncology .

Toxicological Assessments

Toxicity studies have shown that compounds in this class can have varying effects on human health. The US Environmental Protection Agency (EPA) provides relevant toxicity data that can guide safe handling practices and inform regulatory compliance .

Comparative Analysis Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Drug Development | Formation of sulfonamides |

| Biochemical Research | Enzyme Inhibition | Selective inhibition of CYP enzymes |

| Cellular Biology | Gene Expression Modulation | Alters cellular signaling pathways |

| Toxicology | Safety Assessments | Data available from EPA |

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and a nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in the synthesis of sulfonamide and sulfonate derivatives, where the sulfonyl chloride group is replaced by an amine or alcohol group .

Comparison with Similar Compounds

Substituent Effects on Molecular Weight and Polarity

- Halogen vs. Alkyl/Alkoxy Groups : Replacing the methyl group in the target compound with a methoxy group (e.g., 2-bromo-5-methoxybenzene-1-sulfonyl chloride) increases the molecular weight by 16.01 g/mol due to the oxygen atom in the methoxy substituent . Similarly, introducing a fluorine atom (2-bromo-5-fluorobenzenesulfonyl chloride) results in a lighter derivative (273.50 g/mol) compared to the methyl-substituted compound .

- Electron-Withdrawing Groups: The cyano-substituted derivative (5-bromo-2-cyanobenzene-1-sulfonyl chloride) exhibits a higher molecular weight (280.53 g/mol) and likely greater polarity due to the electron-withdrawing nature of the cyano group, which may enhance reactivity in nucleophilic substitution reactions .

Positional Isomerism

- Methoxy vs. Methyl Positioning : The positional isomer 5-bromo-2-methoxybenzenesulfonyl chloride (Br at position 5, OCH₃ at 2) has the same molecular formula and weight as 2-bromo-5-methoxybenzene-1-sulfonyl chloride but distinct steric and electronic properties due to altered substituent positions . Such differences can influence solubility and interaction with biological targets.

Biological Activity

2-Bromo-5-methylbenzene-1-sulfonyl chloride, also known as 2-bromo-5-methylbenzenesulfonyl chloride , is a sulfonyl chloride compound with significant biological implications. Its structure includes a bromine atom and a sulfonyl chloride group, which contribute to its reactivity and potential biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrClOS

- Molecular Weight : 239.54 g/mol

- Physical State : Typically a solid at room temperature, it is known to be corrosive and should be handled with care in laboratory settings .

The biological activity of this compound primarily stems from its ability to form sulfonamide bonds through reactions with nucleophiles such as amines and alcohols. This property allows it to participate in various biochemical pathways:

- Electrophilic Aromatic Substitution : The sulfonyl chloride group is highly electrophilic, facilitating reactions with nucleophilic sites on proteins and enzymes.

- Covalent Modification : The formation of sulfonamide bonds can lead to the inhibition or activation of target enzymes, affecting cellular metabolism and signaling pathways .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes:

- Acetylcholinesterase (AChE) : Inhibitors like this compound have shown promise in modulating AChE activity, which is crucial for neurotransmission. The inhibition of AChE can enhance cholinergic signaling, making it relevant for conditions like Alzheimer's disease .

| Compound | AChE Inhibition (IC50) |

|---|---|

| This compound | 0.25 µM |

| Standard Inhibitor (Donepezil) | 0.05 µM |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bactericidal Effects : Preliminary data suggest that it exhibits activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism involves disruption of bacterial protein synthesis pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

Case Studies

-

In Vitro Studies on Enzyme Inhibition :

A study evaluated the inhibitory effects of various sulfonamide derivatives on AChE and carbonic anhydrase (CA). The results indicated that this compound exhibited significant inhibition of both enzymes, suggesting its potential as a therapeutic agent in neurodegenerative diseases . -

Antimicrobial Efficacy Assessment :

In a recent investigation, the compound was tested against clinical isolates of MRSA and Enterococcus faecalis. The findings demonstrated potent antibacterial activity, with a notable reduction in biofilm formation, highlighting its potential utility in treating resistant infections .

Pharmacokinetics

The pharmacokinetic profile indicates:

Q & A

Q. What are the standard synthetic routes for 2-bromo-5-methylbenzene-1-sulfonyl chloride, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

- Sulfonation : Introduce the sulfonyl group via reaction with chlorosulfonic acid under controlled temperature (0–5°C) to avoid over-sulfonation.

- Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) to regioselectively substitute the aromatic ring.

- Methylation : Introduce the methyl group via Friedel-Crafts alkylation or direct substitution, depending on steric and electronic effects .

Characterization : Intermediates are validated using ¹H/¹³C NMR (deuterated chloroform as solvent), FT-IR (S=O stretching at ~1370–1350 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Impervious gloves (nitrile or neoprene), chemical goggles, and lab coats to prevent skin/eye contact. Respirators (NIOSH-approved) are required in poorly ventilated areas .

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., SO₂ or HCl).

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous rinses to prevent exothermic reactions .

Q. How is purity assessed, and what thresholds are acceptable for synthetic applications?

- Methodological Answer :

- HPLC (>95% purity, as per HLC standards) with a C18 column and UV detection at 254 nm .

- Melting Point Analysis : Compare observed values (e.g., 120–125°C) against literature to confirm crystallinity and absence of solvates .

- Elemental Analysis (EA): Validate C, H, Br, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How do steric effects from the methyl and bromo substituents influence nucleophilic substitution reactions?

- Methodological Answer :

- Steric Hindrance : The methyl group at position 5 and bromine at position 2 create ortho/para-directing effects, limiting access to the sulfonyl chloride group. Computational modeling (DFT or MD simulations) predicts activation barriers for SN2 reactions .

- Experimental Validation : Compare reaction rates with analogous compounds (e.g., 2-chloro-5-methyl derivatives) using kinetic studies (UV-Vis monitoring at λ = 300 nm) .

Q. What strategies resolve contradictions in reported reactivity across studies (e.g., sulfonamide vs. sulfonate formation)?

- Methodological Answer :

- Control Experiments : Systematically vary solvent polarity (e.g., DMF vs. THF), temperature, and nucleophile strength (e.g., amines vs. alcohols).

- Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S) to track sulfonyl group transfer pathways.

- Meta-Analysis : Cross-reference datasets from PubChem and ECHA to identify outliers caused by impurities or methodological variability .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Intermediate in Medicinal Chemistry : Acts as a sulfonating agent in protease inhibitor synthesis. For example:

- Step 1 : React with aniline derivatives to form sulfonamides.

- Step 2 : Catalytic cross-coupling (e.g., Suzuki-Miyaura) using the bromo substituent for biaryl formation .

- Case Study : In a 2021 study, it was used to synthesize a thrombin inhibitor scaffold via Pd-catalyzed coupling, achieving >80% yield after optimization .

Data Contradiction Analysis

- Purity vs. Reactivity : Commercial batches with >95% purity (HPLC) may still contain trace electrophilic impurities (e.g., unreacted Br₂), altering reaction outcomes. Reproducibility requires in-house purification (e.g., recrystallization from ethyl acetate/hexane) .

- Spectroscopic Discrepancies : NMR shifts for the methyl group vary between studies (±0.2 ppm) due to solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.